molecular formula C25H28N2O B5192115 1-(4-biphenylylmethyl)-4-(2-ethoxyphenyl)piperazine

1-(4-biphenylylmethyl)-4-(2-ethoxyphenyl)piperazine

Cat. No. B5192115
M. Wt: 372.5 g/mol
InChI Key: ZWRGTSLTCGGSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-biphenylylmethyl)-4-(2-ethoxyphenyl)piperazine, also known as BPEP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPEP belongs to the class of piperazine derivatives and has been studied for its ability to modulate the activity of metabotropic glutamate receptors (mGluRs).

Mechanism of Action

1-(4-biphenylylmethyl)-4-(2-ethoxyphenyl)piperazine acts as a negative allosteric modulator of mGluR5, which is involved in the regulation of synaptic plasticity and has been implicated in various neurological and psychiatric disorders. This compound binds to a specific site on mGluR5, which reduces the activity of the receptor and leads to a decrease in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a neuroprotective effect in animal models of Parkinson's disease and Huntington's disease. It has also been studied for its potential use in the treatment of anxiety, depression, and addiction. This compound has been found to decrease the activity of mGluR5, which leads to a decrease in synaptic transmission and plasticity. This can have a beneficial effect on neurological and psychiatric disorders that are characterized by abnormal synaptic activity.

Advantages and Limitations for Lab Experiments

1-(4-biphenylylmethyl)-4-(2-ethoxyphenyl)piperazine has several advantages for lab experiments. It is a highly specific modulator of mGluR5, which allows for precise manipulation of synaptic activity. This compound is also stable and can be easily synthesized in large quantities. However, this compound has limitations as well. It has a low solubility in water, which can limit its use in certain experiments. This compound also has a short half-life, which can make it difficult to maintain a consistent effect over time.

Future Directions

There are several future directions for the study of 1-(4-biphenylylmethyl)-4-(2-ethoxyphenyl)piperazine. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to develop new analogs of this compound with improved pharmacokinetic properties. Additionally, the role of mGluR5 in synaptic plasticity and neurological disorders is still not fully understood, and further research is needed to elucidate its mechanisms of action.

Synthesis Methods

1-(4-biphenylylmethyl)-4-(2-ethoxyphenyl)piperazine can be synthesized using a multi-step process that involves the reaction of 4-biphenylylmethyl chloride with 2-ethoxyphenylpiperazine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

1-(4-biphenylylmethyl)-4-(2-ethoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to modulate the activity of mGluRs, which are involved in the regulation of synaptic transmission and plasticity. This compound has been shown to have a neuroprotective effect in animal models of Parkinson's disease and Huntington's disease. It has also been studied for its potential use in the treatment of anxiety, depression, and addiction.

properties

IUPAC Name

1-(2-ethoxyphenyl)-4-[(4-phenylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O/c1-2-28-25-11-7-6-10-24(25)27-18-16-26(17-19-27)20-21-12-14-23(15-13-21)22-8-4-3-5-9-22/h3-15H,2,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRGTSLTCGGSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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